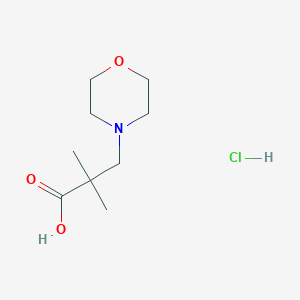

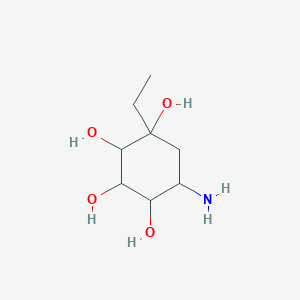

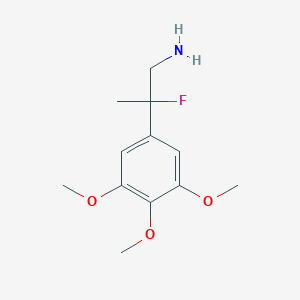

![molecular formula C13H19NO B1492456 trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2165966-30-1](/img/structure/B1492456.png)

trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

説明

“trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol” is a chemical compound that is available for purchase from various chemical suppliers . It is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Synthesis Analysis

The synthesis of this compound involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are mediated by transaminases. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 343.6±42.0 °C and a density of 1.121±0.06 g/cm3 .科学的研究の応用

Conformational Analysis and Folding Preferences

Research on cyclobutane derivatives, including trans-2-aminocyclobutane carboxylic acid oligomers, reveals a marked preference for folding into well-defined conformations. For instance, hexamer and octamer sequences exhibit a 12-helical conformation in both solution and solid states, demonstrating the potential of cyclobutane-based compounds for structural studies in organic chemistry and material science (Fernandes et al., 2010).

Stereoselective Synthesis and Structural Study

The synthesis and structural analysis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their integration into rigid beta-peptides have been explored. These studies involve stereoselective synthesis, revealing the influence of the cyclobutane ring as a structure-promoting unit and its ability to confer high rigidity on molecules, valuable for designing novel peptides and foldamers (Izquierdo et al., 2005).

NMR Labeling for Membrane-Bound Peptides

A monofluoro-substituted aromatic amino acid based on cyclobutane has been designed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This development underscores the utility of cyclobutane amino acids in biochemical and biophysical studies, particularly for investigating peptide conformations and interactions in membranes (Tkachenko et al., 2014).

Hydrogen-Bonded Ring Prevalence in Peptides

The study of bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry has highlighted the predominance of eight-membered hydrogen-bonded rings. This structural feature is pivotal for understanding peptide folding and the design of beta-peptides with desired conformational properties (Torres et al., 2009).

特性

IUPAC Name |

(1R,2R)-2-(2-propan-2-ylanilino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)10-5-3-4-6-11(10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFSUQRBZHIBLQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1N[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

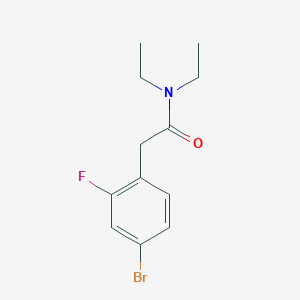

![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)

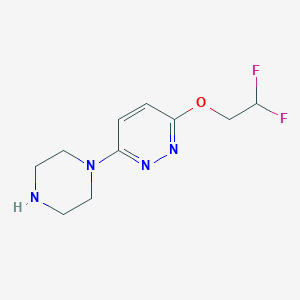

![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)

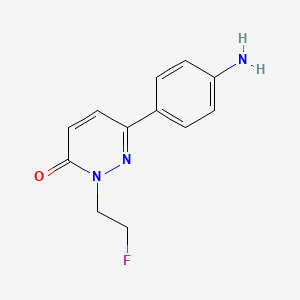

![2-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1492390.png)